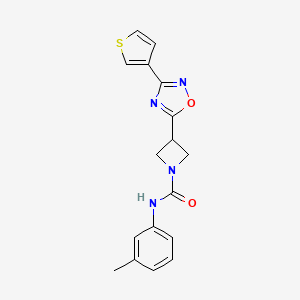
3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)azetidine-1-carboxamide, also known as TTA-A2, is a chemical compound that has gained interest in the scientific community for its potential therapeutic applications. TTA-A2 belongs to the class of azetidine-1-carboxamide compounds and has been studied for its various biochemical and physiological effects.
Scientific Research Applications
Antibacterial and Antifungal Properties
Studies have demonstrated that derivatives of thiophene and oxadiazole, similar in structure to the compound , show promising antibacterial and antifungal activities. For instance, the synthesis and antimicrobial evaluation of novel azetidinones revealed that these compounds exhibit significant activities against various bacterial and fungal strains (Prajapati & Thakur, 2014). Another study on azetidinone derivatives of 2-amino-5-nitrothiazole highlighted their medicinal importance, showing good antibacterial, antifungal, and anti-inflammatory activities (Samadhiya, Sharma, & Srivastava, 2013).
Anticancer Activity
Research into oxadiazole derivatives, closely related to the compound in focus, has uncovered their potential in cancer treatment. A study on the design, synthesis, and evaluation of anticancer properties of novel series of carboxamides, sulfonamides, ureas, and thioureas derived from 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl substituted with pyrazolo[1,5-a]pyrimidine derivatives found that several compounds exhibited good anticancer activity against HeLa cell lines (Kumar et al., 2016). This suggests that modifications of the oxadiazole moiety can lead to significant antiproliferative effects.
Antinociceptive Effects
Derivatives of thiophene, which is part of the compound's structure, have been studied for their antinociceptive (pain-relieving) properties. A study synthesizing N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides tested these compounds for their antinociceptive activity, indicating potential applications in pain management (Shipilovskikh et al., 2020).
properties
IUPAC Name |
N-(3-methylphenyl)-3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-3-2-4-14(7-11)18-17(22)21-8-13(9-21)16-19-15(20-23-16)12-5-6-24-10-12/h2-7,10,13H,8-9H2,1H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHNVHKJRDGKPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CC(C2)C3=NC(=NO3)C4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)azetidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

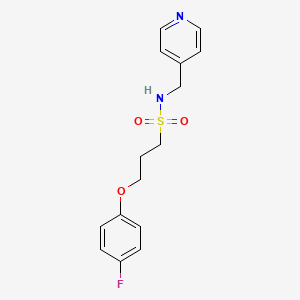

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2380249.png)
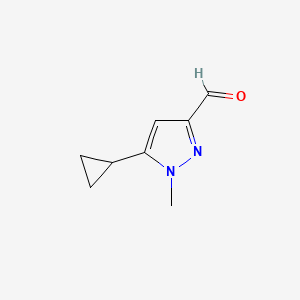
![[1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2380253.png)
![ethyl 6-oxo-2-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-1,6-dihydro-5-pyrimidinecarboxylate](/img/structure/B2380255.png)
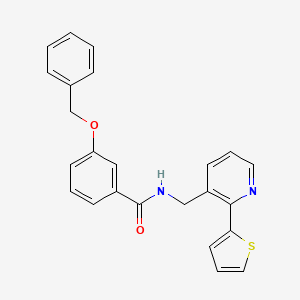
![3-Amino-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2380259.png)

![5-Chloro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2380263.png)
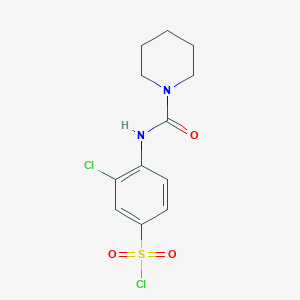

![1-Acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-phenyl-2-pyrazoline](/img/structure/B2380266.png)
![3,4,5-trimethoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2380267.png)